Cas no 54662-30-5 (12-Deoxyphorbol 13-phenylacetate 20-acetate)

54662-30-5 structure
商品名:12-Deoxyphorbol 13-phenylacetate 20-acetate
12-Deoxyphorbol 13-phenylacetate 20-acetate 化学的及び物理的性質
名前と識別子
-
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester
- 12-Deoxyphorbol 13-phenylacate 20-acetate(dPPA,DOPPA)
- 12-DEOXYPHORBOL 13-PHENYLACETATE 20-ACETATE
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9...
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,
- 12-deoxyphorbolphenylacetate-20-acetate
- 12-DPPAA
- 3-acetate9a-phenylacetate
- DOPPA
- CHEMBL1395147
- 12-Deoxyphorbol-13-phenylacetate-20-acetate
- Benzeneacetic acid ,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
- 54662-30-5
- 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate
- MEDVHSNRBPAIPU-XMOZQXTISA-N
- SR-05000002352
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-beta,7b-alpha,9a-alpha-trihydroxy-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-, 3-acetate 9a-phenylacetate
- (acetoxymethyl-dihydroxy-tetramethyl-oxo-[?]yl) 2-phenylacetate
- [(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
- DTXSID20969948
- dPPA, >=98% (HPLC)
- NCGC00163537-01
- SR-05000002352-2
- CCG-208193
- SCHEMBL15423126
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
- 12-DOPPAA
- 12-Deoxyphorbol 13-phenylacetate 20-acetate
-
- MDL: MFCD01741294
- インチ: InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1
- InChIKey: MEDVHSNRBPAIPU-XMOZQXTISA-N
- ほほえんだ: CC1=C[C@@H]2[C@](CC(=C[C@H]3[C@@H]4C(C)(C)[C@@]4(C[C@@H](C)[C@@]32O)OC(=O)CC5=CC=CC=C5)COC(=O)C)(C1=O)O
計算された属性
- せいみつぶんしりょう: 508.24600
- どういたいしつりょう: 508.246
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 1070
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 110
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.0979 (rough estimate)
- ふってん: 556.46°C (rough estimate)
- フラッシュポイント: 204.3°C
- 屈折率: 1.6810 (estimate)
- PSA: 110.13000
- LogP: 3.32370
12-Deoxyphorbol 13-phenylacetate 20-acetate セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H300 + H310 + H330-H315-H319-H335
-
警告文:
MissingPhrase-N15.00950417-P260-P280-P302
P352
P310-P304
P340
P310-P305
P351
P338 - 危険物輸送番号:UN 2811 6.1 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 26/27/28-36/37/38
- セキュリティの説明: 26-27-36/37/39-45
-
危険物標識:
- ちょぞうじょうけん:−20°C
12-Deoxyphorbol 13-phenylacetate 20-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D248503-1mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate |
54662-30-5 | 1mg |
$ 510.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-287296-1 mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate, |
54662-30-5 | 99% | 1mg |
¥1,504.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-287296-1mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate, |
54662-30-5 | 99% | 1mg |
¥1504.00 | 2023-09-05 | |
TRC | D248503-2.5mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate |
54662-30-5 | 2.5mg |
$ 885.00 | 2022-06-05 |
12-Deoxyphorbol 13-phenylacetate 20-acetate 関連文献
-
Takayuki Shioiri,Kotaro Ishihara,Masato Matsugi Org. Chem. Front. 2022 9 3360
-
Xiao-Li Chen,Hua-Li Cui,Hua Yang,Xiao Wang,Ling Liu,Yi-Xia Ren,Ji-Jiang Wang CrystEngComm 2019 21 7389
-
3. Intumescent flame retardancy of a DGEBA epoxy resin based on 5,10-dihydro-phenophosphazine-10-oxideQinqin Luo,Yanchao Yuan,Chunlei Dong,Shumei Liu,Jiangqing Zhao RSC Adv. 2015 5 68476
-
4. Self-assembly of heteroleptic dinuclear silver(i) complexes bridged by bis(diphenylphosphino)ethyneSarah Keller,Timothy N. Camenzind,Johannes Abraham,Alessandro Prescimone,Daniel H?ussinger,Edwin C. Constable,Catherine E. Housecroft Dalton Trans. 2018 47 946
-
Howard Z. Ma,Alasdair I. McKay,Antonija Mravak,Michael S. Scholz,Jonathan M. White,Roger J. Mulder,Evan J. Bieske,Vlasta Bona?i?-Koutecky,Richard A. J. O'Hair Nanoscale 2019 11 22880
54662-30-5 (12-Deoxyphorbol 13-phenylacetate 20-acetate) 関連製品
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
